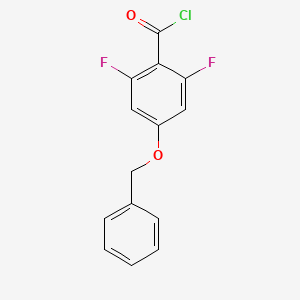![molecular formula C59H53F2N3O26 B14760194 N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, methoxy, and difluoro groups
準備方法
The synthesis of N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy and acetyloxy groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and methoxy sites, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of their activity. The difluoro groups contribute to its stability and enhance its interactions with hydrophobic regions of proteins. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Compared to other similar compounds, N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester exhibits unique properties due to its complex structure. Similar compounds include:
Fluorescein derivatives: These compounds share the xanthene core structure but differ in the functional groups attached, leading to variations in their fluorescence properties.
Acetoxy derivatives: Compounds with acetyloxy groups exhibit similar reactivity in substitution and oxidation reactions but may differ in their biological activities.
Methoxy derivatives: These compounds have methoxy groups that contribute to their solubility and reactivity, but their overall properties depend on the other functional groups present.
特性
分子式 |
C59H53F2N3O26 |
|---|---|
分子量 |
1258.0 g/mol |
IUPAC名 |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamoyl]-2-(3,6-diacetyloxy-2,7-difluoroxanthen-10-ium-9-yl)benzoate |
InChI |
InChI=1S/C59H53F2N3O26/c1-31(65)80-27-84-53(71)23-63(24-54(72)85-28-81-32(2)66)45-9-7-8-10-47(45)78-15-16-79-52-18-38(12-14-46(52)64(25-55(73)86-29-82-33(3)67)26-56(74)87-30-83-34(4)68)62-58(75)37-11-13-39(40(17-37)59(76)77)57-41-19-43(60)50(88-35(5)69)21-48(41)90-49-22-51(89-36(6)70)44(61)20-42(49)57/h7-14,17-22H,15-16,23-30H2,1-6H3,(H-,62,75,76,77) |
InChIキー |
CHMIRJMERZCBBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=CC4=[O+]C5=CC(=C(C=C53)F)OC(=O)C)OC(=O)C)F)C(=O)[O-])OCCOC6=CC=CC=C6N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


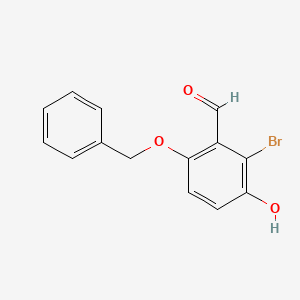
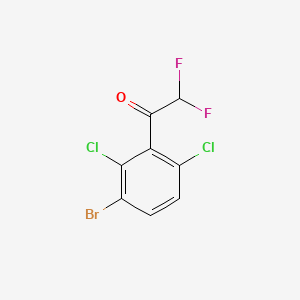

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
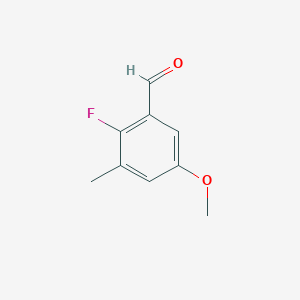
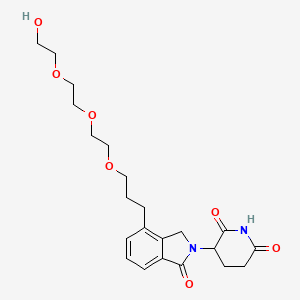

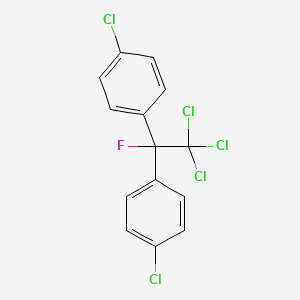
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)

